1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Overview
Description
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chemical compound with the molecular formula C9H6ClNOS . It has an average mass of 211.668 Da and a monoisotopic mass of 210.985855 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone can be analyzed based on its molecular formula C9H6ClNOS .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone include a molecular weight of 211.67 . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds derived from benzothiazole, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
- Methods of Application: The compounds were synthesized and their activities were evaluated using known experimental models .
- Results: Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Antioxidant, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
COX-2 Inhibitory Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain compounds have shown fair COX-2 inhibitory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds showed COX-2 inhibitory activity with IC50 values ranging from 0.11 to 0.35 μM, compared to the selective COX-2 inhibitor celecoxib (IC50 = 0.09 μM) and diclofenac (IC50 = 0.83 μM) .
Quorum Sensing Inhibition
- Scientific Field: Microbiology
- Application Summary: Certain compounds related to thiazole have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Antifungal and Antibacterial Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Inhibition of Quorum Sensing
- Scientific Field: Microbiology
- Application Summary: Discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety information available indicates that 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLYUQDFFSCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594311 | |
Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone | |
CAS RN |
61700-72-9 | |
Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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